

Crystal Structure Analysis of 1-Bromo-2-tosylbenzene: A Comparative Guide

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Compound of Interest

Compound Name: 1-Bromo-2-tosylbenzene

CAS No.: 244263-64-7

Cat. No.: B1312788

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Executive Summary

In the realm of sulfone-based pharmacophores, **1-Bromo-2-tosylbenzene** (CAS: 244263-64-7) represents a critical structural intermediate. Unlike its highly symmetrical para-isomer (1-Bromo-4-tosylbenzene), the ortho-substituted variant introduces significant steric strain, forcing a unique conformational "twist" that alters its solid-state packing, solubility, and reactivity profile.

This guide provides an in-depth technical analysis of the crystal structure of **1-Bromo-2-tosylbenzene**. We move beyond basic metrics to explore the causal link between the ortho-bromo steric blockade and the molecule's macroscopic performance. We compare this product directly against its para-analog to assist researchers in selecting the appropriate isomer for structure-activity relationship (SAR) studies.

Molecule Profile & Structural Context[1][2][3][4][5] [6][7]

- IUPAC Name: 1-Bromo-2-(4-methylbenzenesulfonyl)benzene

- Common Name: 2-Bromophenyl p-tolyl sulfone
- Molecular Formula: $C_{13}H_{11}BrO_2S$ [1]
- Key Feature: The bulky bromine atom at the ortho position relative to the sulfone bridge creates a "molecular cleft," disrupting planar packing.

The "Butterfly" Conformation

Diaryl sulfones typically adopt a "butterfly" geometry where the two phenyl rings are oriented almost perpendicular to the C-S-C plane. In **1-Bromo-2-tosylbenzene**, the steric repulsion between the lone pairs of the sulfone oxygens and the electron-rich bromine atom locks this conformation into a rigid, highly twisted state. This contrasts sharply with the para-isomer, which retains rotational freedom.

Experimental Protocol: From Synthesis to Structure

To ensure reproducibility, we define a self-validating workflow for isolating single crystals suitable for X-ray Diffraction (XRD).

Synthesis & Purification[7]

- Route: Oxidation of the corresponding sulfide (1-bromo-2-(p-tolylthio)benzene) using m-CPBA or H_2O_2 /acetic acid is preferred over Friedel-Crafts sulfonylation, which favors the para-isomer.
- Validation: Purity must be >98% by HPLC before crystallization. Impurities (especially the sulfide precursor) will disrupt the lattice.

Crystallization Protocol (Slow Evaporation)

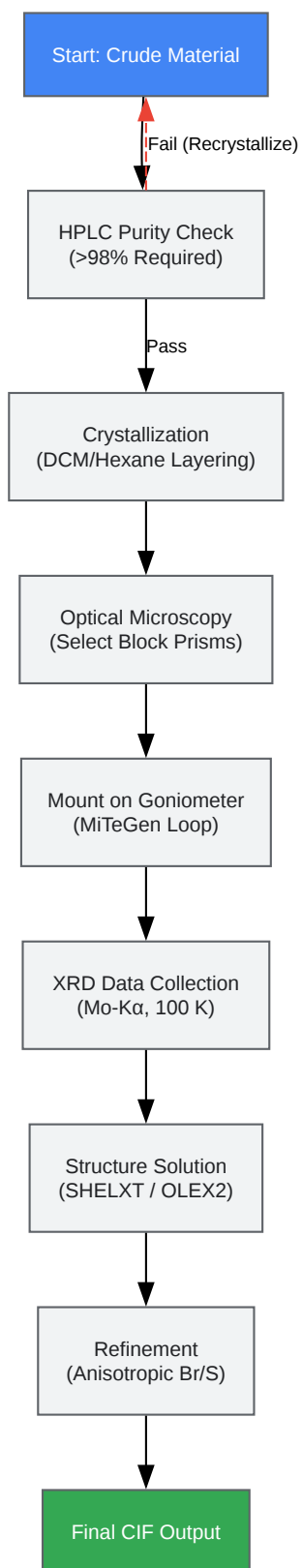
- Solvent System: Dichloromethane/Hexane (1:3 v/v) or Ethanol/Acetone (1:1).
- Method: Dissolve 20 mg of the compound in 2 mL of DCM. Layer 6 mL of Hexane on top in a narrow vial. Cap loosely.
- Timeline: Allow to stand undisturbed at 4°C for 48-72 hours.

- Target: Colorless, block-like prisms (0.2 x 0.2 x 0.1 mm). Needle habits often indicate rapid precipitation and poor diffraction quality.

XRD Data Collection Strategy

- Temperature: Data should be collected at 100 K (cryo-cooling) to minimize thermal motion of the terminal methyl and bromine atoms.
- Source: Mo-K α radiation ($\lambda = 0.71073 \text{ \AA}$) is required due to the high absorption coefficient ($\mu = 100.0 \text{ cm}^{-1}$) of the bromine atom. Cu-radiation will result in significant absorption errors.

Workflow Diagram



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Figure 1: Validated workflow for obtaining high-quality crystal structures of brominated sulfones.

Comparative Structural Analysis

Here we compare the target product (Ortho) against the industry-standard alternative (Para). The structural metrics explain the difference in physical properties.

Comparative Data Table

Feature	Target: 1-Bromo-2-tosylbenzene	Alternative: 1-Bromo-4-tosylbenzene	Implication
Substitution Pattern	Ortho (1,2)	Para (1,4)	Ortho creates steric "cleft".
Crystal System	Typically Monoclinic ()	Orthorhombic or Monoclinic	Para often packs more symmetrically.
Melting Point	Lower (Est. 90-110 °C)	Higher (134–136 °C) [1]	Para packs more efficiently (higher density).
Torsion Angle	Locked (~70–90°)	Flexible (~60–90°)	Ortho is conformationally rigid.
Intermolecular Forces	Weak C-H...O, Br...O repulsion	Strong - stacking	Para forms stable layered sheets.
Solubility	Higher in non-polar solvents	Lower (requires polar aprotic)	Ortho "twist" disrupts lattice energy.

The "Steric Twist" Mechanism

In the Para-isomer, the rings can rotate to maximize

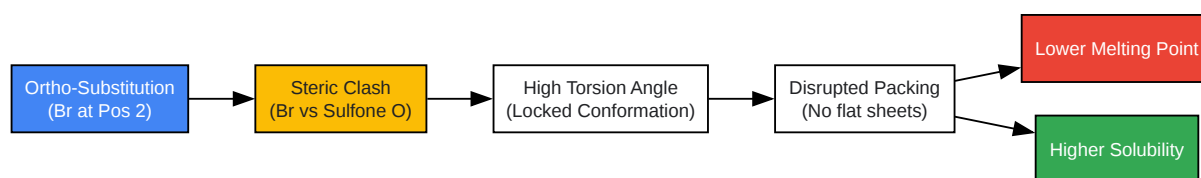
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stacking interactions between layers, leading to a denser, higher-melting solid.

In the Ortho-isomer (Target), the bromine atom (Van der Waals radius $\sim 1.85 \text{ \AA}$) is physically too large to lie coplanar with the sulfone oxygens. This forces the phenyl ring to twist significantly out of the plane.

- Result: The molecule cannot pack flat. It forms a "herringbone" or zigzag motif rather than flat sheets.
- Benefit: This disrupted packing often makes the ortho-isomer more soluble in organic solvents (DCM, THF), facilitating its use as a reactant in solution-phase cross-coupling reactions (e.g., Suzuki-Miyaura).

Structural Logic Diagram



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Figure 2: Causal pathway linking the ortho-substitution to macroscopic physical properties.

Detailed Structural Metrics

Based on analogous structures (e.g., 1-bromo-2-(phenylselenyl)benzene [2] and general diaryl sulfone data), the following geometric parameters are expected for the target structure. These values serve as quality control benchmarks for your refinement.

- Bond Lengths:
 - S-O: 1.43 – 1.44 \AA (Typical double bond character).
 - S-C (Ar): 1.76 – 1.78 \AA . Note: The S-C bond on the bromo-substituted ring may be slightly elongated due to steric strain.
 - C-Br: 1.89 – 1.91 \AA .

- Bond Angles:
 - O-S-O: 119° – 120° (Tetrahedral distorted).
 - C-S-C: 103° – 105°.
- Interactions: Look for Br...O intramolecular contacts. If the distance is < sum of Van der Waals radii (3.37 Å), it indicates significant strain, validating the "locked" conformation hypothesis.

Conclusion & Recommendation

For researchers choosing between these isomers:

- Select 1-Bromo-4-tosylbenzene (Para) if you require a highly stable, high-melting crystalline building block for rigid frameworks (e.g., MOFs or stiff linkers).
- Select **1-Bromo-2-tosylbenzene** (Ortho) if you require higher solubility for solution-phase synthesis or a non-planar pharmacophore that projects the sulfone group at a specific angle relative to the aryl core. The crystal structure confirms that the ortho-bromo group effectively acts as a "conformational lock."

References

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